molecular formula C11H13ClO3 B15239577 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanoic acid

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B15239577
M. Wt: 228.67 g/mol
InChI Key: AYFISJYGYMKOPI-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a unique structure that includes a chloro and methoxy group attached to a phenyl ring, along with a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed Suzuki-Miyaura coupling reactions . This reaction is carried out under specific conditions, including the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanoic acid may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other functional groups such as amines or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methoxyphenyl derivatives.

    Substitution: Formation of amine or hydroxyl derivatives.

Scientific Research Applications

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reactant in various coupling reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxybenzoic acid: Similar structure but lacks the methylpropanoic acid moiety.

    2-Chloro-6-methoxyphenylboronic acid: Contains a boronic acid group instead of the methylpropanoic acid moiety.

Uniqueness

2-(2-Chloro-6-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both the chloro and methoxy groups on the phenyl ring, along with the methylpropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-(2-chloro-6-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13ClO3/c1-11(2,10(13)14)9-7(12)5-4-6-8(9)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

AYFISJYGYMKOPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Cl)OC)C(=O)O

Origin of Product

United States

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